1,2-dimethyl-1H-indol-5-ol
Overview
Description
1,2-Dimethyl-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
1,2-Dimethyl-1H-indol-5-ol, like many indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1,2-Dimethyl-1H-indol-5-ol plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells, suggesting potential anticancer properties . In addition, this compound may affect the expression of genes involved in inflammatory responses, thereby modulating immune cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites with different biological activities . These metabolites can have distinct effects on cells, depending on their concentration and duration of exposure. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At high doses, it may cause toxic or adverse effects, including liver damage or immune suppression . It is essential to determine the optimal dosage range for therapeutic applications while minimizing potential side effects. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound can influence its biological activity and toxicity, highlighting the importance of understanding its metabolism in therapeutic development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins or accumulate in specific organelles, such as the mitochondria or nucleus . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-1H-indol-5-ol typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the cyclization of ortho-nitrotoluenes with ethyl acetoacetate, followed by reduction and methylation .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used . These methods allow for the efficient production of indole derivatives on a large scale.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
The major products formed from these reactions include halogenated indoles, nitroindoles, and aminoindoles, which have significant biological and pharmacological properties .
Scientific Research Applications
1,2-Dimethyl-1H-indol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, known for its aromaticity and biological activity.
1-Methylindole: Similar structure with one methyl group, used in similar applications.
2-Methylindole: Another methylated indole derivative with distinct properties.
Uniqueness
1,2-Dimethyl-1H-indol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,2-dimethylindol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-6-9(12)3-4-10(8)11(7)2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROQKUFKUWMFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501716 | |
Record name | 1,2-Dimethyl-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25888-06-6 | |
Record name | 1,2-Dimethyl-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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